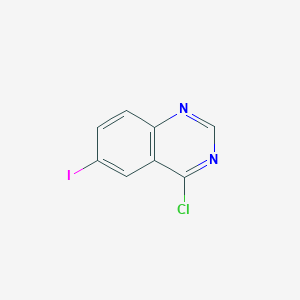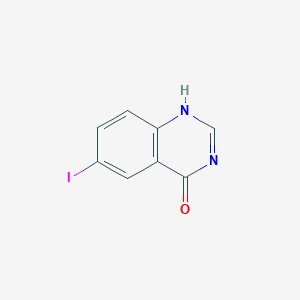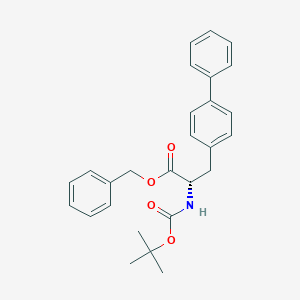
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester, also known as Boc-L-Phe(4-Ph)-OBzl, is a chemical compound that is commonly used in scientific research. This compound is a derivative of phenylalanine, an amino acid that is essential for protein synthesis in the human body. Boc-L-Phe(4-Ph)-OBzl has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl is not well understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of angiotensin-converting enzyme (ACE), an enzyme that plays a key role in regulating blood pressure. It has also been shown to stimulate the release of insulin from pancreatic beta cells, suggesting a potential role in diabetes treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and its chemical properties can be easily modified to suit specific research needs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl. One potential area of interest is its role in the treatment of hypertension and other cardiovascular diseases. Another potential area of research is the development of peptidomimetics based on (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl, which could have applications in drug discovery and development. Additionally, further studies are needed to elucidate the mechanism of action of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl and its potential interactions with other biological molecules.
Synthesis Methods
The synthesis of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl involves several steps. The first step is the protection of the amino group of phenylalanine with the Boc (tert-butoxycarbonyl) group. The second step is the coupling of the protected phenylalanine with benzyl bromide, followed by deprotection of the Boc group with trifluoroacetic acid. The final step is the esterification of the carboxylic acid group with benzyl alcohol. The overall yield of the synthesis is approximately 50%.
Scientific Research Applications
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl is widely used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. Peptides are short chains of amino acids that play a crucial role in many biological processes, such as hormone regulation, immune response, and neurotransmission. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, and they have potential applications in drug discovery and development.
properties
CAS RN |
153037-45-7 |
|---|---|
Product Name |
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester |
Molecular Formula |
C27H29NO4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-21-10-6-4-7-11-21)18-20-14-16-23(17-15-20)22-12-8-5-9-13-22/h4-17,24H,18-19H2,1-3H3,(H,28,30)/t24-/m0/s1 |
InChI Key |
LCBKAVCSXVIXIJ-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
synonyms |
BENZYL-2-(S)-N-BOC-AMINO-2-BIPHENYL PROPIONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




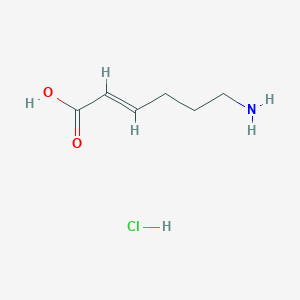
![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
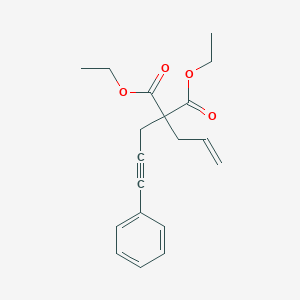
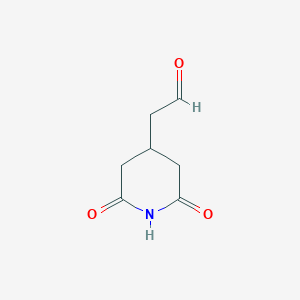
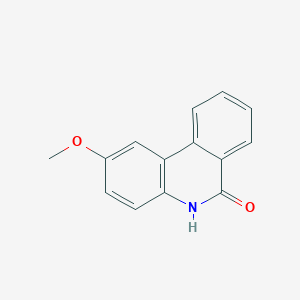
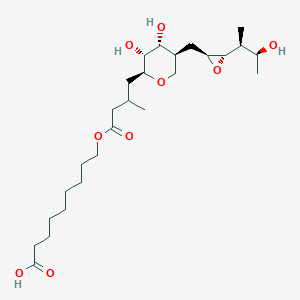
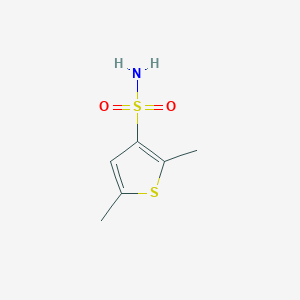

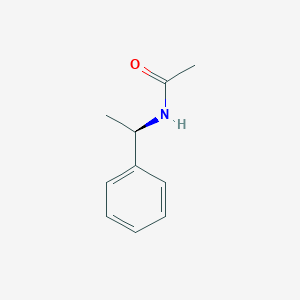
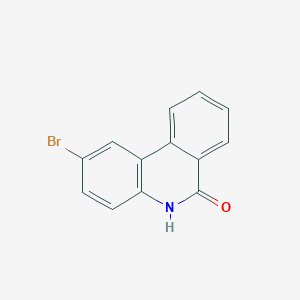
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
